molecular formula C20H14O B14349789 1,5-Diphenyl-2-benzofuran CAS No. 94660-14-7

1,5-Diphenyl-2-benzofuran

Cat. No.: B14349789
CAS No.: 94660-14-7
M. Wt: 270.3 g/mol
InChI Key: WENQTTANDXWQFH-UHFFFAOYSA-N
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Description

1,5-Diphenyl-2-benzofuran: is a heterocyclic organic compound that features a benzofuran core with two phenyl groups attached at the 1 and 5 positions. This compound is part of the larger benzofuran family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,5-Diphenyl-2-benzofuran can be synthesized through several methods. One common approach involves the cyclization of 2-phenylphenol with phenylacetylene in the presence of a palladium catalyst. This reaction typically requires a base such as potassium carbonate and is carried out under an inert atmosphere at elevated temperatures .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 1,5-Diphenyl-2-benzofuran undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield dihydro derivatives.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1,5-Diphenyl-2-benzofuran has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,5-Diphenyl-2-benzofuran varies depending on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, its anticancer activity may involve inhibition of cell proliferation and induction of apoptosis through interaction with cellular proteins .

Comparison with Similar Compounds

Uniqueness: 1,5-Diphenyl-2-benzofuran is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

94660-14-7

Molecular Formula

C20H14O

Molecular Weight

270.3 g/mol

IUPAC Name

1,5-diphenyl-2-benzofuran

InChI

InChI=1S/C20H14O/c1-3-7-15(8-4-1)17-11-12-19-18(13-17)14-21-20(19)16-9-5-2-6-10-16/h1-14H

InChI Key

WENQTTANDXWQFH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=COC(=C3C=C2)C4=CC=CC=C4

Origin of Product

United States

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